An In-depth Technical Guide on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC)
An In-depth Technical Guide on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a prominent species of oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL). It is formed through the oxidative degradation of mature phosphatidylcholine molecules. Functioning as a damage-associated molecular pattern (DAMP), PazePC plays a significant role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis. Its biological activities are primarily characterized by potent pro-inflammatory and pro-apoptotic effects on various cell types, particularly endothelial cells. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and underlying mechanisms of action of PazePC. Detailed experimental protocols for studying its effects and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in the field of inflammatory and cardiovascular diseases.
Introduction
Phosphatidylcholines are essential components of eukaryotic cell membranes, crucial for maintaining structural integrity and participating in cellular signaling.[1] Under conditions of oxidative stress, these phospholipids (B1166683), particularly those with polyunsaturated fatty acids at the sn-2 position, are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[2] 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a well-characterized truncated OxPL that is a major component of oxidized low-density lipoprotein (oxLDL).[3]
Unlike its precursor phospholipids, PazePC acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby initiating inflammatory and apoptotic responses.[4] Its accumulation in atherosclerotic lesions has been strongly implicated in the progression of atherosclerosis, a chronic inflammatory disease of the arteries.[5][6] This technical guide aims to provide a detailed resource for researchers and professionals in drug development on the core aspects of PazePC, from its fundamental properties to its complex biological roles and the methodologies used to study them.
Physicochemical Properties of PazePC
PazePC is a diacyl-sn-glycero-3-phosphocholine with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group at the sn-2 position. The presence of the dicarboxylic azelaoyl group is a result of the oxidative cleavage of a longer unsaturated fatty acid.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₄NO₁₀P | [7] |
| Molecular Weight | 665.8 g/mol | [7] |
| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [7] |
| CAS Number | 117746-89-1 | [8] |
| Synonyms | PazePC, PAzPC, 1-palmitoyl-2-azelaoyl PC | [8] |
Biological Role and Mechanism of Action
PazePC is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, contributing to the pathology of chronic inflammatory diseases like atherosclerosis.[4]
Pro-inflammatory Effects
PazePC functions as a DAMP and is recognized by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs) TLR2 and TLR4.[4][9] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[4] The activation of NF-κB induces the expression of various pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules (e.g., ICAM-1, VCAM-1), which promote the recruitment of inflammatory cells to the vessel wall, a critical event in the initiation of atherosclerosis.[5]
Pro-apoptotic Effects
PazePC is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[4] This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. PazePC can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] One mechanism involves the permeabilization of the mitochondrial outer membrane by promoting the action of the pro-apoptotic protein Bax.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of PazePC.
Table 1: In Vitro Dose-Response Data for PazePC
| Cell Type | Assay | PazePC Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay (Annexin V/PI staining) | 10-50 µg/mL | Dose-dependent increase in apoptosis | [4] |
| Murine Peritoneal Macrophages | Cytokine Induction (ELISA) | 25-100 µg/mL | Dose-dependent increase in TNF-α, IL-6, IL-1β secretion | [3] |
| Human Aortic Endothelial Cells (HAECs) | Endothelial Permeability Assay (FITC-dextran) | 10-100 µg/mL | Dose-dependent increase in endothelial permeability | [11] |
| HEK293T cells (transfected with NF-κB reporter) | NF-κB Luciferase Reporter Assay | 10-50 µg/mL | Dose-dependent increase in luciferase activity | [12] |
Table 2: In Vivo Dosage and Effects of PazePC in Atherosclerosis Models
| Animal Model | Diet | PazePC Dosage | Route of Administration | Duration | Key Findings | Reference |
| ApoE-/- Mice | Western-type diet (21% fat, 0.15% cholesterol) | 10-50 µg per mouse | Intravenous (tail vein) | 10 weeks (twice weekly) | Accelerated and exacerbated atherosclerotic lesion formation | [3] |
| LDLR-/- Mice | High-fat diet | 25-100 µg per mouse | Intraperitoneal | 8 weeks (twice weekly) | Increased macrophage infiltration and foam cell formation in plaques | [3] |
Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify PazePC-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by flow cytometry.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
PazePC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][8][9]
In Vitro NF-κB Activation Assay (Luciferase Reporter)
This protocol outlines the measurement of NF-κB activation in response to PazePC using a luciferase reporter assay in transfected HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
PazePC
-
Luciferase Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or a known NF-κB activator (e.g., TNF-α) as a positive control for 6-24 hours.
-
After treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to each well.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[2][5][12]
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the administration of PazePC to Apolipoprotein E-deficient (ApoE-/-) mice to study its effect on the development of atherosclerosis.
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
PazePC
-
Sterile, endotoxin-free PBS
-
Vehicle control (e.g., PBS with a minimal amount of solvent used to dissolve PazePC)
-
Equipment for intravenous (tail vein) injections
Procedure:
-
Acclimatize ApoE-/- mice for one week on a standard chow diet.
-
Switch the mice to a Western-type diet for the duration of the study (e.g., 12 weeks).
-
After 2 weeks on the Western diet, divide the mice into treatment and control groups.
-
Prepare a sterile solution of PazePC in PBS. The final concentration should be such that the desired dose (e.g., 10-50 µg per mouse) is delivered in a volume of 100 µL.[3]
-
Administer the PazePC solution or vehicle control to the respective groups via intravenous tail vein injection twice weekly for 10 weeks.[3]
-
Monitor the health and body weight of the mice weekly.
-
At the end of the study, euthanize the mice and harvest the aortas for analysis of atherosclerotic lesion size and composition (e.g., by Oil Red O staining and immunohistochemistry).[3][13][14][15][16][17]
Signaling Pathways and Experimental Workflows
PazePC-Induced Inflammatory Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PazePC binding to TLR4, leading to the activation of NF-κB and subsequent pro-inflammatory gene expression.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. library.opentrons.com [library.opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunostep.com [immunostep.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial paracellular permeability assay [protocols.io]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidized phospholipid oxPAPC alters regulatory T cell differentiation and decreases their protective function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
